(3S)-3-Methyl-4-oxopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

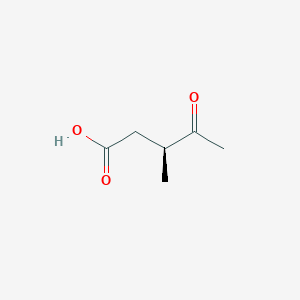

(3S)-3-Methyl-4-oxopentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C6H10O3

- Molecular Weight : 130.142 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 190.5 °C

- Melting Point : 42 °C

Organic Synthesis

(3S)-3-Methyl-4-oxopentanoic acid serves as a valuable chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows it to be utilized in asymmetric synthesis processes, enhancing the production of pharmaceuticals and fine chemicals.

Biological Research

The compound plays a significant role in metabolic pathways, particularly in the metabolism of branched-chain amino acids. It is studied for its potential as a biomarker for metabolic disorders such as Maple Syrup Urine Disease (MSUD), which is characterized by the accumulation of branched-chain amino acids and their toxic derivatives.

Pharmacology

Research indicates that this compound may influence lipid metabolism by interacting with enzymes responsible for fatty acid desaturation and elongation. This interaction could lead to altered prostaglandin production, suggesting potential anti-inflammatory effects.

Perfume Industry

The compound has been identified as having unique organoleptic properties, contributing a natural walnut note to fragrances. This application is particularly valuable in the formulation of perfumes, where it adds complexity and depth to scent profiles.

Agrochemicals

Due to its chemical properties, this compound is also being explored for use in agrochemical formulations, potentially improving the efficacy of certain agricultural products.

Case Studies

Analyse Chemischer Reaktionen

Structural Clarification and Nomenclature

-

(3S)-3-Methyl-4-oxopentanoic acid (CAS 6628-79-1): A keto acid with the carbonyl group at position 4.

Structure : CH3−CH(CH3)−CO−CH2−COOH

Synonyms : 3-Methyllevulinic acid, 4-oxo-3-methylpentanoic acid . -

(3S)-3-Methyl-2-oxopentanoic acid (CAS 24809-08-3): A keto acid with the carbonyl at position 2, involved in isoleucine metabolism.

Structure : CH3−CH(CH3)−CH2−CO−COOH

Synonyms : 3-Methyl-2-oxovaleric acid .

Documented Reactions for (3S)-3-Methyl-2-oxopentanoic Acid

While limited data exists for the 4-oxo isomer, the 2-oxo derivative participates in key enzymatic pathways:

2.1. Branched-Chain Amino Acid Transamination

Produced via transamination of L-isoleucine by branched-chain-amino-acid aminotransferases (BCATs):

L Isoleucine+α KetoglutarateBCAT 3S 3 Methyl 2 oxopentanoic acid+L Glutamate

Enzymes :

Kinetics :

| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg) |

|---|---|---|---|

| L-Isoleucine | BCAT2 | 1,200 | 18.7 |

2.2. Oxidative Decarboxylation

Catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC):

3S 3 Methyl 2 oxopentanoic acidBCKDC2 Methylbutyryl CoA+CO2

Deficiency Implications :

Synthetic Routes for Related 3-Oxo Esters

Patents describe methods applicable to analogous keto acids:

Potential Reactivity of this compound

Though direct studies are sparse, its structure suggests:

-

Ketone Reduction : To form 3-methyl-4-hydroxypentanoic acid.

-

Condensation Reactions : With amines or alcohols under acidic conditions.

-

Decarboxylation : At elevated temperatures, forming 3-methyl-4-pentanone.

Spectral Data for 3-Methyl-4-oxopentanoic Acid

| Property | Value |

|---|---|

| IR (cm⁻¹) | 1,710 (C=O), 2,500–3,300 (OH) |

| ¹³C NMR (CDCl₃) | 198.3 (C=O), 43.6 (CH), 25.0 (CH₂) |

Eigenschaften

CAS-Nummer |

152419-49-3 |

|---|---|

Molekularformel |

C6H10O3 |

Molekulargewicht |

130.14 g/mol |

IUPAC-Name |

(3S)-3-methyl-4-oxopentanoic acid |

InChI |

InChI=1S/C6H10O3/c1-4(5(2)7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |

InChI-Schlüssel |

NFIWUVRBASXMGK-BYPYZUCNSA-N |

SMILES |

CC(CC(=O)O)C(=O)C |

Isomerische SMILES |

C[C@@H](CC(=O)O)C(=O)C |

Kanonische SMILES |

CC(CC(=O)O)C(=O)C |

Synonyme |

Pentanoic acid, 3-methyl-4-oxo-, (S)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.